molecular formula C10H11BrN2O3S B14896150 4-((3-Bromophenyl)sulfonyl)piperazin-2-one

4-((3-Bromophenyl)sulfonyl)piperazin-2-one

Cat. No.: B14896150
M. Wt: 319.18 g/mol
InChI Key: GVPBKAJFZXQIMB-UHFFFAOYSA-N
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Description

4-((3-Bromophenyl)sulfonyl)piperazin-2-one is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a bromophenyl group attached to a sulfonyl piperazinone structure, making it a unique and potentially valuable compound in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Bromophenyl)sulfonyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((3-Bromophenyl)sulfonyl)piperazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-((3-Bromophenyl)sulfonyl)piperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-((3-Bromophenyl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A similar compound with a triazole ring.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a pyrazoline ring

Uniqueness

4-((3-Bromophenyl)sulfonyl)piperazin-2-one is unique due to its specific combination of a bromophenyl group and a sulfonyl piperazinone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11BrN2O3S

Molecular Weight

319.18 g/mol

IUPAC Name

4-(3-bromophenyl)sulfonylpiperazin-2-one

InChI

InChI=1S/C10H11BrN2O3S/c11-8-2-1-3-9(6-8)17(15,16)13-5-4-12-10(14)7-13/h1-3,6H,4-5,7H2,(H,12,14)

InChI Key

GVPBKAJFZXQIMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC(=CC=C2)Br

solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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